2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 347319-85-1
VCID: VC21308662
InChI: InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18)
SMILES: COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

CAS No.: 347319-85-1

Cat. No.: VC21308662

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide - 347319-85-1

Specification

CAS No. 347319-85-1
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18)
Standard InChI Key MACJMJIASRJROC-UHFFFAOYSA-N
SMILES COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O
Canonical SMILES COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O

Introduction

Chemical Structure and Identification Parameters

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide (CAS No.: 347319-85-1) is characterized by a molecular formula of C14H16N2O3 and a molecular weight of 260.29 g/mol. The compound contains an indole scaffold with a formyl group at the 3-position, an acetamide moiety attached to the nitrogen of the indole ring, and a 2-methoxyethyl group connected to the nitrogen of the acetamide . This structural arrangement contributes to its distinctive chemical properties and potential biological activities.

Structural Identification Data

The compound is uniquely identified through various chemical identifiers as presented in Table 1, which facilitates its recognition across different chemical databases and research publications.

Table 1. Structural Identification Parameters of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

ParameterValue
CAS Number347319-85-1
IUPAC Name2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
PubChem Compound ID1714318
Standard InChIInChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18)
Standard InChIKeyMACJMJIASRJROC-UHFFFAOYSA-N
SMILESCOCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O
Creation Date in Databases2005-07-12
Last Modified in Databases2025-04-05

Source: Data compiled from PubChem and vendor databases

Physical and Chemical Properties

Structural Features

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide possesses several key functional groups that define its chemical behavior and reactivity profile. The compound contains:

  • An indole heterocyclic core (benzene fused to a pyrrole ring)

  • A formyl (aldehyde) group at the 3-position of the indole

  • An acetamide linkage at the indole nitrogen (position 1)

  • A 2-methoxyethyl group attached to the nitrogen of the acetamide

These structural features contribute to the compound's ability to participate in various chemical reactions and potential biological interactions. The formyl group can undergo typical aldehyde reactions including nucleophilic additions, while the amide linkage provides hydrogen bonding capabilities essential for biological target interactions.

Physical Properties

While comprehensive physical property data is limited in the available literature, certain properties can be inferred from its structure:

  • Appearance: Likely a solid at room temperature, consistent with similar indole derivatives

  • Solubility: Moderate solubility in polar organic solvents such as DMSO (as evidenced by NMR studies conducted in DMSO-d6)

  • Hydrogen Bonding: Contains both hydrogen bond donors (NH of amide) and acceptors (C=O of formyl and amide, and O of methoxy group)

  • Hazard Classification: Classified as an irritant (Xi), indicating potential risks to skin and mucous membranes upon exposure

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide provides valuable structural information. The spectrum was recorded using a 300.135 MHz spectrometer in DMSO-d6, with an observed offset of 15.328 . This spectroscopic data is crucial for confirming the structure and assessing the purity of the compound.

Key spectral features would likely include:

  • A characteristic singlet for the formyl proton (typically appearing downfield at ~9-10 ppm)

  • Aromatic proton signals from the indole ring system (typically in the 7-8 ppm range)

  • The distinctive singlet for the vinyl proton at the 2-position of the indole

  • Signals from the methylene protons of the acetamide linkage and the 2-methoxyethyl group

  • The amide NH signal (typically a broad triplet)

  • The methoxy singlet (typically around 3.2-3.3 ppm)

The NMR spectroscopic analysis serves as a definitive method for structural verification and is essential for quality control in research applications.

Chemical Reactivity

Reactive Centers

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide contains several reactive centers that can participate in chemical transformations:

  • Formyl Group: The aldehyde function at the 3-position of the indole is electrophilic and can undergo nucleophilic additions, reductions, oxidations, and condensation reactions

  • Indole Ring: The electron-rich indole system can participate in electrophilic aromatic substitution reactions

  • Amide Linkage: Though relatively stable, the amide bond can be hydrolyzed under harsh conditions

  • Methoxy Group: Can potentially undergo O-demethylation under specific conditions

These reactive centers provide opportunities for chemical modifications and derivatization, making the compound valuable in organic synthesis and medicinal chemistry research.

Biological Activities and Research Applications

Research Applications

The compound has several potential applications in research settings:

  • Chemical Probe: As a structurally defined molecule with multiple functional groups, it can serve as a chemical probe for studying biological processes

  • Synthetic Intermediate: The formyl group provides a versatile handle for further chemical modifications, making it valuable as a building block in organic synthesis

  • Structure-Activity Relationship Studies: Can be used in medicinal chemistry to explore the effect of structural modifications on biological activity

  • Spectroscopic Reference Standard: The well-characterized spectroscopic properties make it useful as a reference compound

Related Compounds and Structural Analogs

Understanding the structural relatives of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide provides valuable context for its properties and potential applications. Several structurally related compounds have been reported in the literature:

  • 2-(3-formyl-1H-indol-1-yl)acetamide (CAS: 312973-43-6): A simpler analog lacking the 2-methoxyethyl substituent on the amide nitrogen

  • N,N-diethyl-2-(3-formyl-1H-indol-1-yl)acetamide: Contains a diethylamide group instead of the 2-methoxyethylamide

  • 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (CAS: 61922-00-7): Contains an additional methyl group at the 2-position of the indole ring

  • 2-(3-FORMYL-INDOL-1-YL)-N-(TETRAHYDRO-FURAN-2-YLMETHYL)-ACETAMIDE (CAS: 333750-65-5): Contains a tetrahydrofuran-2-ylmethyl group instead of the 2-methoxyethyl group

These structural analogs provide a framework for understanding structure-activity relationships and may offer insights into potential modifications for enhancing specific properties of the parent compound.

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